molecular formula C18H20BrN3O3 B11548769 N'-[(E)-(3-Bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide

N'-[(E)-(3-Bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide

Cat. No.: B11548769
M. Wt: 406.3 g/mol
InChI Key: HPAXOEKIXINAKK-UFFVCSGVSA-N
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Description

N’-[(E)-(3-Bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a brominated phenyl group, an ethoxy group, a hydroxy group, and a hydrazide linkage, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-Bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yields and purity of the final product.

Scientific Research Applications

N’-[(E)-(3-Bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(3-Bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds, hydrophobic interactions, and covalent bonds with its targets, leading to inhibition or activation of specific pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(3-Bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may lack this functional group .

Properties

Molecular Formula

C18H20BrN3O3

Molecular Weight

406.3 g/mol

IUPAC Name

N-[(E)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylideneamino]-2-(4-methylanilino)acetamide

InChI

InChI=1S/C18H20BrN3O3/c1-3-25-16-9-13(8-15(19)18(16)24)10-21-22-17(23)11-20-14-6-4-12(2)5-7-14/h4-10,20,24H,3,11H2,1-2H3,(H,22,23)/b21-10+

InChI Key

HPAXOEKIXINAKK-UFFVCSGVSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=N/NC(=O)CNC2=CC=C(C=C2)C)Br)O

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=NNC(=O)CNC2=CC=C(C=C2)C)Br)O

Origin of Product

United States

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